molecular formula C18H17N3O3S B2904402 N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 1020247-81-7

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2904402
CAS No.: 1020247-81-7
M. Wt: 355.41
InChI Key: BXQGGEXWNJDPBA-UHFFFAOYSA-N
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Description

The compound N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide features a complex heterocyclic scaffold combining a thieno[3,4-c]pyrazole core, a 2,4-dimethylphenyl substituent, and a furan-2-carboxamide moiety. The 2,4-dimethylphenyl group is notable in pesticidal intermediates, as seen in analogs like (E)-2-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-3,3-dimethyl-cyclopropane-1-carboxamide, a tefluthrin precursor with low toxicity and high activity .

The thieno[3,4-c]pyrazole ring system is structurally analogous to pyrazolopyridine derivatives, which are often explored for their pharmacological properties. The furan-2-carboxamide group may contribute to hydrogen bonding interactions, as observed in crystal structures of related compounds stabilized by N–H···O bonds .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-5-6-15(12(2)8-11)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-4-3-7-24-16/h3-8H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGGEXWNJDPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H23N3O2S
  • Molecular Weight : 393.51 g/mol
  • CAS Number : 1020247-58-8

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) exhibit significant antimicrobial properties. For instance:

  • Structure-Activity Relationship (SAR) : Research on thiazole derivatives showed that modifications to the structure can enhance antimicrobial efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecium .
  • Broad-Spectrum Activity : Some derivatives demonstrated broad-spectrum antifungal activity against drug-resistant Candida species, indicating potential as therapeutic agents for infections caused by resistant pathogens .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies:

  • Cell Line Studies : The anticancer activity was evaluated using human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Compounds with similar structural features exhibited notable cytotoxicity against these cell lines .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for anticancer activity. The presence of specific functional groups in the compound may enhance its interaction with biological targets involved in cell proliferation and survival.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Thiazole Derivatives : A study on thiazole derivatives reported promising results against methicillin-resistant S. aureus (MRSA), suggesting that modifications to the thiazole ring can lead to enhanced antimicrobial properties .
    CompoundMIC (µg/mL)Activity
    3h2Effective against MRSA
    3j2Effective against MRSA
    9f<1Broad-spectrum antifungal
  • Cytotoxicity Testing : In a study evaluating the cytotoxic effects of thiazole derivatives on various cancer cell lines, certain compounds exhibited IC50 values in the low micromolar range, indicating significant anticancer potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Key Data
Target Compound C₁₉H₂₀N₃O₃S* ~380.4 (calc.) 2,4-dimethylphenyl, furan-2-carboxamide Hypothesized pesticidal activity Structural inference from analogs
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide C₂₂H₁₉ClN₄O₂S 438.9 4-chlorophenyl, pyrrolidine-3-carboxamide Unreported CAS 893934-07-1; No physicochemical data available
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21) C₁₁H₁₁N₅O₄S 333.3 5-ethylthiophen, nitro-pyrazole Trypanocidal Yield: 42%; m.p. 297°C; IR/NMR/HRMS confirmed
(E)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-3,3-dimethyl-cyclopropane-1-carboxamide C₁₇H₁₆ClF₃NO 342.76 2,4-dimethylphenyl, cyclopropane Insecticide intermediate R-factor: 0.050; Dihedral angles: 38.69–50.52°; Hydrogen-bonded packing

*Calculated based on standard atomic weights.

Key Observations:

Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group in the target compound and ’s cyclopropane analog is associated with pesticidal activity due to enhanced hydrophobic interactions and metabolic stability .

Heterocyclic Core Modifications: The thieno[3,4-c]pyrazole system in the target compound differs from the thiophene and pyrazole cores in ’s trypanocidal compounds. The fused thienopyrazole likely enhances rigidity and π-stacking capacity compared to simpler heterocycles.

Carboxamide Linkers :

  • The furan-2-carboxamide in the target compound contrasts with the pyrrolidine-3-carboxamide in . The furan’s oxygen atom may participate in hydrogen bonding, whereas the pyrrolidine’s nitrogen could enable additional interactions.

Crystallographic and Structural Insights

The cyclopropane-carboxamide analog () exhibits a crystal packing stabilized by N–H···O hydrogen bonds, with dihedral angles between aromatic and cyclopropane rings ranging from 38.69° to 50.52° . While crystallographic data for the target compound are unavailable, its furan-2-carboxamide group may similarly influence packing via hydrogen bonding.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis involves multi-step reactions, including cyclization of the thieno-pyrazole core and subsequent amide coupling with furan-2-carboxylic acid derivatives. Critical factors include:

  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere to prevent oxidation of the thiophene ring .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) improve purity .

Q. How is the compound characterized structurally?

Advanced spectroscopic and chromatographic methods are used:

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiophene rings. Key signals include δ 7.3–7.5 ppm (furan protons) and δ 2.2–2.6 ppm (dimethylphenyl groups) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ .

Q. What methods are recommended for evaluating its stability under experimental conditions?

Stability studies should assess:

  • pH sensitivity : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
  • Light exposure : UV-Vis spectroscopy tracks photodegradation in solutions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from dynamic rotational isomerism in the amide bond or thiophene ring puckering. Strategies include:

  • Variable-temperature NMR : Observe signal coalescence at elevated temperatures to identify conformational exchange .
  • DFT calculations : Compare computed chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data .
  • X-ray crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding .

Q. What experimental designs are optimal for analyzing its interaction with biological targets (e.g., enzymes)?

Use a tiered approach:

  • In silico docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinase domains .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Enzymatic assays : IC50 determination via fluorogenic substrates (e.g., for protease inhibition) .

Q. How to address contradictory biological activity data across cell lines?

Variability may stem from differential expression of metabolizing enzymes (e.g., CYP450 isoforms). Mitigation steps:

  • Metabolic stability assays : Incubate with liver microsomes to identify active/inactive metabolites .
  • Gene knockout models : Use CRISPR/Cas9-edited cell lines to isolate target-specific effects .
  • Pharmacokinetic profiling : Measure plasma protein binding and cellular uptake via LC-MS/MS .

Q. What strategies optimize reaction yields in large-scale synthesis?

Scale-up challenges include exothermic reactions and byproduct formation. Recommendations:

  • Flow chemistry : Continuous reactors improve heat dissipation for cyclization steps .
  • Design of experiments (DoE) : Use Taguchi methods to optimize variables (temperature, stoichiometry) .
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Data Contradiction Analysis

Q. How to reconcile differences in reported IC50 values across studies?

Potential causes include assay conditions (e.g., ATP concentrations in kinase assays) or compound aggregation. Solutions:

  • Dose-response validation : Repeat assays with fresh stock solutions (DMSO < 0.1% v/v) .
  • Dynamic light scattering (DLS) : Detect nanoaggregates that non-specifically inhibit proteins .
  • Orthogonal assays : Confirm activity via thermal shift or cellular viability assays .

Methodological Tables

Parameter Recommended Method Key Reference
Purity assessmentHPLC (C18, 0.1% TFA in H2O/MeCN)
Conformational analysisVT-NMR + DFT calculations
Binding kineticsSurface plasmon resonance (SPR)
Metabolic stabilityLiver microsome incubation + LC-MS

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